tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate is an organic compound with the molecular formula C14H21BrN2O2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent .
Mechanism of Action
Target of Action
It is known to be used in the synthesis ofN-substituted chromenotriazolopyrimidine , a human murine double minute 2 (MDM2) inhibitor . MDM2 is a key regulator of the tumor suppressor protein p53, and its inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis .
Mode of Action
It is known that the compound can protect amines from piperidine derivatives, which can be further used for the synthesis of sulfonamide series . This suggests that the compound may interact with its targets through a mechanism involving the protection of amines.
Biochemical Pathways
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may influence the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics
Result of Action
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may contribute to the activation of p53, leading to cell cycle arrest and apoptosis .
Action Environment
It is known that the compound is stable under normal temperatures and pressures
Preparation Methods
The preparation of tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate can be compared with other similar compounds such as:
tert-butyl N-(3-bromopropyl)carbamate: This compound has a similar structure but differs in the position of the bromine atom.
tert-butyl (3-bromophenyl)carbamate: This compound is a derivative of 3-bromoaniline and has a similar functional group. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic applications
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromoanilino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-5-8-16-12-7-4-6-11(15)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXCOZYOILGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.